molecular formula C19H17ClN4O3 B4519751 3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea

3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea

Cat. No.: B4519751
M. Wt: 384.8 g/mol
InChI Key: PIDGPCXOBIQBPF-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings

Scientific Research Applications

3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

    Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies to determine its reactivity and stability, as well as in vivo studies to investigate its potential therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea typically involves the reaction of 3-chloro-4-methoxyaniline with 4-[(6-methylpyridazin-3-yl)oxy]phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the original amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions include nitro derivatives, halogenated compounds, and reduced amines.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxyphenyl isocyanate
  • 4-[(6-methylpyridazin-3-yl)oxy]phenyl isocyanate
  • 3-chloro-4-methoxyphenyl urea

Uniqueness

3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c1-12-3-10-18(24-23-12)27-15-7-4-13(5-8-15)21-19(25)22-14-6-9-17(26-2)16(20)11-14/h3-11H,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDGPCXOBIQBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.